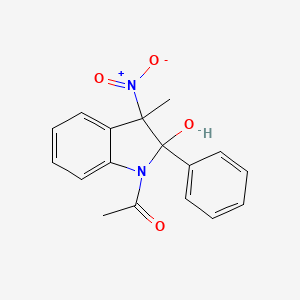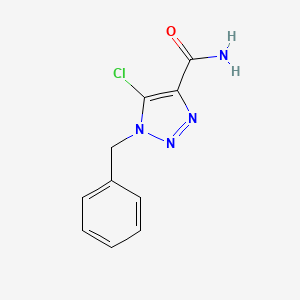
1-Benzyl-5-chloro-1H-1,2,3-triazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-5-chloro-1H-1,2,3-triazole-4-carboxamide is a chemical compound belonging to the class of triazoles Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by the presence of a benzyl group, a chlorine atom, and a carboxamide group attached to the triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-5-chloro-1H-1,2,3-triazole-4-carboxamide can be synthesized through several methods. One common approach involves the cycloaddition reaction between benzyl azide and a suitable alkyne, followed by chlorination and subsequent amidation. The reaction conditions typically involve the use of copper(I) catalysts and organic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) .
Industrial Production Methods: Industrial production of this compound may involve large-scale cycloaddition reactions using continuous flow reactors to ensure efficient mixing and heat transfer. The use of microwave-assisted synthesis can also enhance reaction rates and yields .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-5-chloro-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in DMF for azide substitution.
Major Products Formed:
Oxidation: Formation of triazole oxides.
Reduction: Formation of 1-benzyl-5-chloro-1H-1,2,3-triazole-4-amine.
Substitution: Formation of various substituted triazoles depending on the nucleophile used.
Scientific Research Applications
1-Benzyl-5-chloro-1H-1,2,3-triazole-4-carboxamide has found applications in several scientific research areas:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its triazole core.
Medicine: Explored for its potential in developing new drugs, particularly as enzyme inhibitors and anticancer agents.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-Benzyl-5-chloro-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and coordinate with metal ions, influencing various biological pathways. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The chlorine atom and carboxamide group can enhance binding affinity and specificity .
Comparison with Similar Compounds
- 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxamide
- 1-Benzyl-5-chloro-1H-1,2,3-triazole-4-carboxylic acid
- 1-Benzyl-5-methyl-1H-1,2,3-triazole-4-carboxylic acid
Comparison: 1-Benzyl-5-chloro-1H-1,2,3-triazole-4-carboxamide is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and binding properties. Compared to its methyl-substituted counterparts, the chloro-substituted compound may exhibit different pharmacokinetic and pharmacodynamic profiles, making it a valuable candidate for specific applications .
Properties
CAS No. |
90997-16-3 |
|---|---|
Molecular Formula |
C10H9ClN4O |
Molecular Weight |
236.66 g/mol |
IUPAC Name |
1-benzyl-5-chlorotriazole-4-carboxamide |
InChI |
InChI=1S/C10H9ClN4O/c11-9-8(10(12)16)13-14-15(9)6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,12,16) |
InChI Key |
VKLPDEGZJFSOLG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)N)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-[2-(Diethylamino)ethoxy]-6-oxohexanoate](/img/structure/B14353905.png)

![1-Diazonio-3-[(quinolin-8-yl)sulfanyl]prop-1-en-2-olate](/img/structure/B14353911.png)
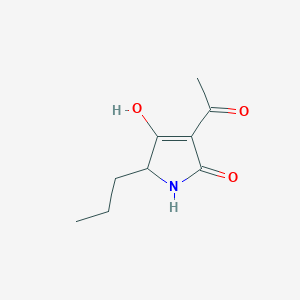

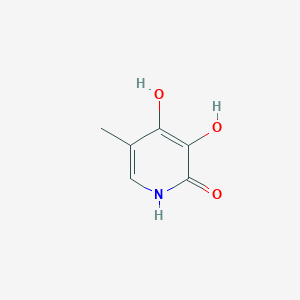
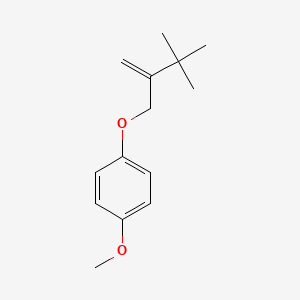

![4-[4-(Chloromethyl)phenoxy]benzonitrile](/img/structure/B14353971.png)
![1-[1-(Benzenesulfonyl)-1H-pyrrol-2-yl]-2-chloroethan-1-one](/img/structure/B14353979.png)
![3-{[1-(3-Hydroxyphenyl)-1H-tetrazol-5-yl]sulfanyl}butanenitrile](/img/structure/B14353980.png)
![(NE)-N-[2-(2,6-dimethylphenyl)iminopropylidene]hydroxylamine](/img/structure/B14353991.png)
